molecular formula C26H24N2O5S B2886554 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-ethoxybenzoate CAS No. 851093-32-8

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-ethoxybenzoate

Cat. No.: B2886554
CAS No.: 851093-32-8
M. Wt: 476.55
InChI Key: VMPVNDGEAGVFNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-ethoxybenzoate is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-ethoxybenzoate typically involves a multi-step process:

    Formation of the pyrazole core: This can be achieved by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the tosyl group: The tosylation of the pyrazole ring is usually carried out using tosyl chloride in the presence of a base such as pyridine.

    Attachment of the phenyl group: This step involves the use of a phenylating agent, such as phenyl lithium or phenyl magnesium bromide, to introduce the phenyl group onto the pyrazole ring.

    Esterification: The final step involves the esterification of the pyrazole derivative with 4-ethoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring or the ester moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides, under appropriate conditions (e.g., solvent, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-ethoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-phenyl-1H-pyrazol-5-yl 4-ethoxybenzoate: Lacks the tosyl group, which may affect its reactivity and biological activity.

    3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl benzoate: Lacks the ethoxy group, which may influence its solubility and interaction with biological targets.

    3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methoxybenzoate: Contains a methoxy group instead of an ethoxy group, which may alter its chemical and biological properties.

Uniqueness

The presence of both the tosyl and ethoxybenzoate groups in 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-ethoxybenzoate makes it unique compared to similar compounds. These functional groups contribute to its distinct reactivity, stability, and potential biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-4-32-22-14-12-20(13-15-22)26(29)33-25-24(34(30,31)23-16-10-18(2)11-17-23)19(3)27-28(25)21-8-6-5-7-9-21/h5-17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPVNDGEAGVFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.